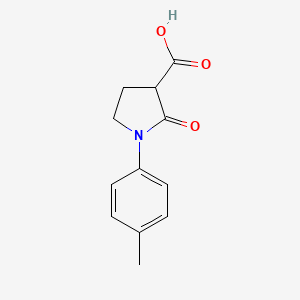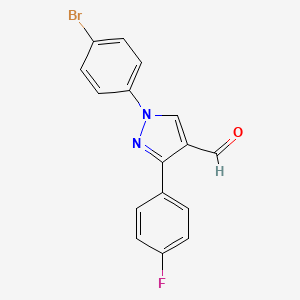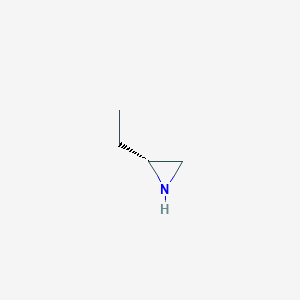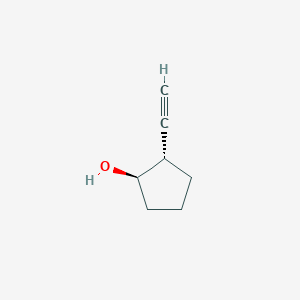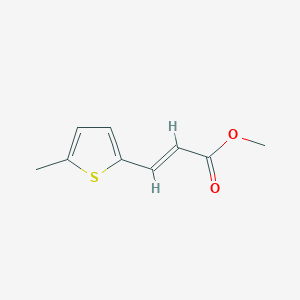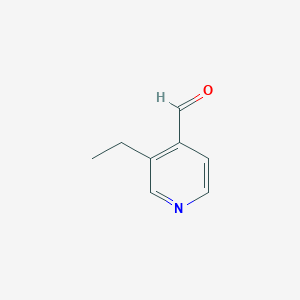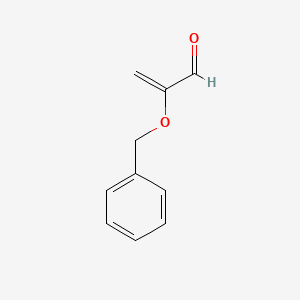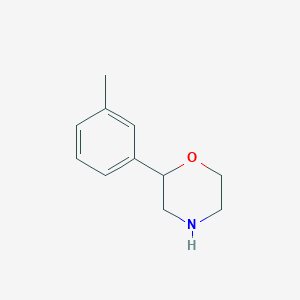
2-M-Tolylmorpholine
概要
説明
2-M-Tolylmorpholine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of morpholines, which includes 2-M-Tolylmorpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure analysis of 2-M-Tolylmorpholine can be performed using various techniques. These include single crystal data collection and processing , and structural and temporal analysis of atomistic and coarse-grained molecular dynamics simulations .Chemical Reactions Analysis
The chemical reactions involving 2-M-Tolylmorpholine can be analyzed using various methods. These include the study of acid-base equilibria and reactions , and the use of software tools like Cantera, which calculates chemical reaction rates for various reaction types .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-M-Tolylmorpholine can be analyzed using various techniques. These include the study of the novel or enhanced physical and chemical properties of nanomaterials , and the use of high-throughput material research to develop correlations between biological performance and physico-chemical material properties .科学的研究の応用
1. Protein Measurement Techniques
2-M-Tolylmorpholine has been utilized in methods involving the Folin phenol reagent for protein measurement. This reagent, since its introduction in 1922, has found applications in determining proteins in various biological samples, including serum and insulin. The sensitivity and simplicity of procedures using this reagent highlight its significance in biochemical research (Lowry et al., 1951).
2. Biomaterials and Biocompatible Polymers
Research has demonstrated the application of 2-M-Tolylmorpholine in synthesizing biocompatible block copolymers. These copolymers, involving methacryloyloxyethyl phosphorylcholine (MPC), have shown clinical benefits in biomedical applications, such as drug delivery systems and tissue engineering (Ma et al., 2003).
3. Carbohydrate Analysis
A study in 2021 revealed that 2-M-Tolylmorpholine, specifically 2-hydrazinoquinoline (2-HQ), enhances the ionization efficiency in Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for carbohydrate analysis. This has improved the sensitivity and quantitative analysis of carbohydrates in complex samples (Lin et al., 2021).
4. Phosphorus-Containing Polymers in Biomedicine
Research has indicated the growing interest in phosphorus-containing materials, including 2-methacryloyloxyethyl phosphorylcholine (MPC), for applications in the biomedical field due to their biocompatibility and resistance to protein adsorption. Such materials have significant potential in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).
5. Synthesis of Bioactive Compounds
2-M-Tolylmorpholine has been used as a catalyst in synthesizing thiazolidinediones, which are important in treating type 2 diabetes. Studies have shown that these synthesized molecules exhibit potential as candidates for diabetes treatment (Jahan et al., 2021).
6. Metabolism Study in Pharmaceuticals
A study on rivaroxaban, an oral, direct factor Xa inhibitor, involved the analysis of its metabolism and identified that morpholinone moiety, related to 2-M-Tolylmorpholine, plays a role in its metabolic pathways. This research is crucial for understanding the safety and efficacy of such pharmaceuticals (Lang et al., 2009).
7. Analytical Chemistry and Mass Spectrometry
The use of 2-M-Tolylmorpholine derivatives in analytical chemistry, particularly in mass spectrometry for studying metal complexes, demonstrates its importance in identifying and characterizing chemical compounds (Xiao et al., 2015).
Safety and Hazards
将来の方向性
The future directions of research on 2-M-Tolylmorpholine could involve the application of directed evolution methodologies to improve its properties and potential uses . Additionally, the development of new technologies and the investigation of emerging technologies by organizations like the IEEE Future Directions Committee could also influence future research directions .
作用機序
Target of Action
Morpholinyl-bearing compounds, a family to which 2-m-tolylmorpholine belongs, have been studied for their ability to modulate lysosomal ph . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment .
Mode of Action
Morpholinyl-bearing compounds, such as 2-M-Tolylmorpholine, can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This action disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme . Anion transport is considered the probable mechanism of action for these compounds’ high efficiency in modulating lysosomal pH .
Biochemical Pathways
The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can impact various cellular processes that rely on the acidic environment of lysosomes .
Pharmacokinetics
Understanding the pharmacokinetic properties of a compound is crucial in predicting its bioavailability and potential toxic effects .
Result of Action
The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can lead to the inactivation of lysosomal enzymes, potentially impacting various cellular processes .
特性
IUPAC Name |
2-(3-methylphenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUQWEDRVYQJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874234 | |
| Record name | 2-(M-TOLYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-M-Tolylmorpholine | |
CAS RN |
62008-56-4 | |
| Record name | 2-(M-TOLYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



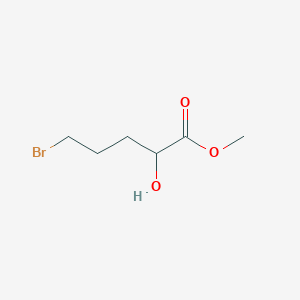

![N-[1-(4-Formylphenyl)propan-2-yl]acetamide](/img/structure/B3385183.png)

